dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Description
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is a metalloporphyrin complex where a ruthenium(II) center is coordinated to a porphyrin ligand substituted with bulky 2,4,6-trimethylphenyl (mesityl) groups. The mesityl substituents enhance steric protection, preventing axial ligand displacement and improving thermal stability .
Properties
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H52Cl2N4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrrole and Mesitaldehyde
The free-base 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin (H₂TMP) is synthesized via acid-catalyzed condensation. A mixture of pyrrole and mesitaldehyde (2,4,6-trimethylbenzaldehyde) in a 1:1 molar ratio reacts in a methanol-water (2:1 v/v) solvent system with HCl as the catalyst. After stirring at room temperature for 2 hours, the intermediate tetrapyrrane precipitates and is filtered.
Critical Parameters :
Oxidation to the Porphyrin Macrocycle
The tetrapyrrane intermediate is dissolved in dimethylformamide (DMF) and refluxed for 1.5 hours, followed by overnight stirring under aerobic conditions. Atmospheric oxygen acts as the oxidizing agent, eliminating the need for toxic reagents like DDQ.
Yield Optimization :
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Reflux Duration : Extending reflux beyond 1.5 hours decreases yields due to porphyrin degradation.
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DMF Purity : Reagent-grade DMF minimizes side reactions from amine impurities.
Ruthenium Insertion into the Porphyrin Ligand
Ruthenium Precursors and Reaction Mechanisms
Ruthenium insertion employs Ru₃(CO)₁₂ or [Ru(CO)(dmso)₅][PF₆]₂ as metal sources. Propionic acid emerges as the optimal solvent, enabling rapid insertion at 140°C without inert atmospheres.
Mechanistic Insights :
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Cluster Disassembly : Ru₃(CO)₁₂ dissociates into monomeric Ru(CO)ₓ fragments in propionic acid.
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Coordination : The Ru(II) center binds to the porphyrin’s nitrogen atoms, displacing two CO ligands.
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Chloride Incorporation : Chloride ligands (from RuCl₃ residuals or added HCl) complete the octahedral geometry.
Propionic Acid as a Reaction Medium
Propionic acid enhances reaction rates and yields compared to traditional solvents like toluene or DMF. At 140°C, complete ruthenation of H₂TMP occurs within 30 minutes, achieving near-quantitative yields.
Advantages :
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Acidic Environment : Stabilizes reactive intermediates and prevents porphyrin protonation.
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High Boiling Point : Facilitates elevated temperatures without solvent evaporation.
Optimization and Scalability
Purification and Characterization
The crude product is purified via column chromatography (silica gel, dichloromethane/methanol eluent) or crystallization from chloroform-hexane mixtures. Characterization includes:
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UV-Vis Spectroscopy : Soret band at 418 nm and Q-bands at 515, 550, 590 nm confirm metalloporphyrin formation.
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¹H NMR : Absence of pyrrole NH signals (−2.85 ppm) verifies ruthenium insertion.
Comparative Analysis of Methodologies
Traditional vs. Mechanochemical Approaches
Conventional methods require refluxing in chlorinated solvents for days, yielding <50%. In contrast, mechanochemical synthesis (ball milling pyrrole and mesitaldehyde with HCl) achieves comparable yields (20–25%) at room temperature but remains less efficient for ruthenation.
Solvent Impact on Steric Effects
The mesityl groups’ bulkiness necessitates polar aprotic solvents (DMF, propionic acid) to prevent aggregation. Non-polar solvents like toluene result in <15% yields due to poor solubility.
Applications and Catalytic Relevance
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide serves as a precursor for photocatalytic hydrogen evolution and C–H activation reactions. Its electron-withdrawing mesityl groups enhance oxidative stability, making it suitable for harsh reaction environments .
Chemical Reactions Analysis
Types of Reactions: Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide primarily undergoes oxidation reactions. It acts as a catalyst in the oxidation of alkenes to aldehydes and amides to nitriles. The compound can also facilitate the epoxidation of alkenes and the oxidation of alcohols to ketones .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen or air as the oxidant, and solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at elevated temperatures to enhance the catalytic activity of the compound .
Major Products: The major products formed from these reactions include aldehydes, ketones, epoxides, and nitriles, depending on the specific substrate and reaction conditions .
Scientific Research Applications
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and epoxidation reactions.
Biology: The compound’s catalytic properties are explored in the context of biomimetic oxidation processes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is utilized in the development of new materials and in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its catalytic effects involves the activation of molecular oxygen. The ruthenium center facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products. The porphyrin ligand stabilizes the ruthenium ion and enhances its reactivity by providing a suitable electronic environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlororuthenium(IV) Porphyrin Catalysts
A closely related complex, dichlororuthenium(IV) porphyrin (e.g., D4-symmetric chiral variants), demonstrates exceptional catalytic efficiency in asymmetric epoxidation of alkenes, achieving high enantiomeric excess (e.g., >90% ee in certain substrates) . Key differences include:
- Oxidation State : The +4 oxidation state in Ru(IV) porphyrins facilitates stronger electrophilic character, enhancing oxygen-atom transfer reactions compared to the +2 state in the target compound.
- Symmetry : D4-symmetric Ru(IV) porphyrins exhibit rigid chiral environments, critical for stereoselectivity, whereas the mesityl-substituted Ru(II) porphyrin may adopt more flexible conformations due to steric bulk.
Zn²+ and Cu²+ Porphyrin Assemblies
Studies on achiral porphyrins (e.g., TPPA2a) with Zn²+ or Cu²+ subphases reveal metal-dependent chiral assembly behavior :
- Zn²+ : Disrupts supramolecular chirality by coordinating to porphyrin nitrogen atoms, hindering helical packing.
- Cu²+ : Promotes chirality via interactions with ester oxygen atoms, reversing helix handedness.
In contrast, the Ru(II) mesityl-porphyrin’s chirality (if present) likely arises from ligand distortion rather than metal-subphase interactions, emphasizing the role of substituent sterics over metal coordination in assembly.
Rhodium–Phosphine Catalysts
Tripodal polyphosphine Rh catalysts (e.g., silica-immobilized variants) are benchmark systems for hydrogenation and hydroformylation . Comparatively:
- Activity : Ru porphyrins excel in oxidation reactions (e.g., epoxidation), while Rh-phosphine complexes dominate reduction processes.
- Stability : Mesityl-substituted Ru porphyrins exhibit superior thermal stability due to steric protection, whereas Rh catalysts often require immobilization (e.g., silica support) to prevent aggregation .
Data Table: Key Properties of Comparable Metalloporphyrins
| Compound Name | Metal | Oxidation State | Key Ligands/Features | Application | Notable Properties |
|---|---|---|---|---|---|
| Dichlororuthenium(II) mesityl-porphyrin | Ru | +2 | 2,4,6-Trimethylphenyl | Asymmetric catalysis | High steric protection, moderate redox activity |
| D4-symmetric Ru(IV) porphyrin | Ru | +4 | Chiral porphyrin framework | Epoxidation | High enantioselectivity (>90% ee) |
| Zn²+-TPPA2a | Zn | +2 | Alkyl/ester groups | Supramolecular assembly | Disrupted chirality via N-coordination |
| Cu²+-TPPA2a | Cu | +2 | Alkyl/ester groups | Supramolecular assembly | Enhanced chirality via O-coordination |
| Silica-immobilized Rh-phosphine | Rh | +1 | Tripodal polyphosphine | Hydrogenation | High activity, requires support for stability |
Research Findings and Mechanistic Insights
- Catalytic Performance : The Ru(II) mesityl-porphyrin’s catalytic activity in oxidation reactions is likely inferior to Ru(IV) analogs due to its lower electrophilicity. However, its stability under harsh conditions (e.g., high temperatures) is advantageous for prolonged reactions .
- Chiral Control : Unlike Cu²+-TPPA2a, where metal coordination dictates chirality, the Ru(II) complex relies on ligand distortion and steric effects for asymmetric induction, highlighting divergent design principles .
- Steric vs. Electronic Effects : The mesityl groups in the Ru(II) porphyrin prioritize steric stabilization over electronic modulation, contrasting with electron-withdrawing substituents in other porphyrins that enhance redox activity.
Biological Activity
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide (often referred to as dichlororuthenium porphyrin) is a complex that has garnered attention for its biological activities, particularly in photodynamic therapy (PDT) and its interactions with various biological systems. This article provides a detailed overview of its biological activity based on recent research findings.
Porphyrins are cyclic compounds known for their ability to absorb light and facilitate electron transfer processes. The incorporation of ruthenium into porphyrins enhances their photophysical properties, making them suitable candidates for applications in PDT and other therapeutic strategies. The specific compound under discussion combines the unique properties of ruthenium with a highly substituted porphyrin structure that can influence its biological interactions.
The biological activity of dichlororuthenium porphyrins primarily revolves around their ability to generate reactive oxygen species (ROS) upon light activation. This mechanism is crucial in PDT, where localized oxidative stress can lead to cell death in targeted tissues, such as tumor cells. The efficiency of ROS generation is influenced by:
- Absorption Spectrum : The compound exhibits strong absorption in the visible range, particularly around 652 nm, which is optimal for activating photodynamic agents in biological tissues .
- Quantum Yield : The quantum yield of singlet oxygen generation is a critical parameter that determines the effectiveness of PDT agents. Studies have shown that modifications in the porphyrin structure can significantly enhance this property .
3.1 Photodynamic Therapy Applications
Research has demonstrated the effectiveness of dichlororuthenium porphyrins in treating various cancer cell lines:
- Melanoma Cells : In vitro studies revealed that these compounds exhibited significant cytotoxicity against melanoma cells when activated by laser light. The cellular uptake was observed to occur primarily in granular structures within the cytoplasm .
- Bacterial Inactivation : The compound also shows promise in antimicrobial applications. Its ability to accumulate in Gram-negative bacteria facilitates effective photodynamic inactivation (PDI), suggesting potential use as a disinfectant or therapeutic agent against infections .
3.2 Comparative Studies
A comparative analysis with other metal-based porphyrins highlights the unique advantages of dichlororuthenium derivatives:
- Cytotoxicity Profile : While many metal complexes demonstrate cytotoxic effects under laser activation, dichlororuthenium porphyrins have shown enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .
- Cellular Localization : Studies indicate that the localization patterns of dichlororuthenium porphyrins differ from those of other metal complexes, which may contribute to their unique therapeutic profiles .
4. Data Tables
The following table summarizes key properties and findings related to the biological activity of this compound:
| Property/Study | Finding |
|---|---|
| Absorption Peak | ~652 nm |
| Quantum Yield (Singlet Oxygen Generation) | High (specific values vary by study) |
| Cytotoxicity against Melanoma | Significant upon laser activation |
| Accumulation in Bacteria | High affinity for Gram-negative strains |
| Mechanism | ROS generation leading to cell death |
5. Conclusion
This compound represents a promising class of compounds with significant potential for therapeutic applications in photodynamic therapy and antimicrobial treatments. Its unique properties allow for effective targeting and destruction of malignant cells and pathogens through light-induced mechanisms.
Q & A
Basic Synthesis and Characterization
Q: What are the standard protocols for synthesizing dichlororuthenium(2+)-tetraarylporphyrin complexes, and how are they characterized? A: The synthesis typically involves refluxing metalloporphyrin precursors (e.g., free-base porphyrins) with ruthenium salts (e.g., RuCl₃) in organic solvents like dichloromethane or toluene under inert atmospheres . Purification employs column chromatography with gradients of dichloromethane/ethyl acetate (95:5) or similar eluents . Characterization requires multi-technique validation:
- NMR : To confirm ligand substitution patterns and purity.
- UV-Vis : To identify porphyrin Soret and Q-bands (e.g., λₘₐₐ ≈ 400–450 nm for Soret) and assess electronic interactions with Ru .
- HRMS : For molecular weight verification .
- XRD : For crystallographic confirmation of metal coordination geometry .
Table 1: Representative Synthesis Conditions
| Precursor | Solvent System | Catalyst | Reaction Time | Yield | Ref. |
|---|---|---|---|---|---|
| Free-base porphyrin | CH₂Cl₂/MeCN (19:1) | BF₃·Et₂O | 20 min–2 hr | 54–75% | |
| RuCl₃ | Toluene | None | 12–24 hr | ~60% |
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can researchers resolve contradictions in reported yields or purity for ruthenium-porphyrin complexes? A: Discrepancies often arise from:
- Solvent polarity : Polar solvents (e.g., MeCN) favor faster metallation but may destabilize intermediates .
- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) accelerate demetallation steps but risk side reactions .
- Purification challenges : Co-eluting byproducts (e.g., unreacted porphyrins) require iterative column runs or preparative TLC .
Methodological Recommendation : Use kinetic monitoring via UV-Vis to track metallation progress and adjust solvent/catalyst ratios .
Spectroscopic Analysis and Data Interpretation
Q: What advanced spectroscopic techniques resolve ambiguities in electronic structure or ligand coordination? A:
- EPR : Detects Ru oxidation states (e.g., Ru(II) vs. Ru(III)) and spin states .
- XPS : Confirms Ru 3d binding energies (~280–282 eV for Ru(II)) and chlorine coordination .
- Resonance Raman : Probes vibrational modes of the porphyrin macrocycle under laser excitation matching Soret band absorption .
Data Contradiction Example : Discrepant NMR shifts for axial ligands (e.g., Cl⁻ vs. solvent adducts) may arise from paramagnetic Ru(II) effects. Use diamagnetic analogs (e.g., Zn-porphyrins) as controls .
Stability and Reactivity in Experimental Design
Q: How does the steric bulk of 2,4,6-trimethylphenyl substituents influence catalytic or photophysical properties? A: The trimethylphenyl groups:
- Enhance solubility : Facilitate homogeneous catalysis in nonpolar media .
- Modify redox potentials : Electron-donating methyl groups stabilize Ru(II) centers, shifting reduction potentials by ~50–100 mV .
- Limit axial ligand access : Steric hindrance may reduce catalytic turnover in oxidation reactions .
Experimental Validation : Compare cyclic voltammetry (CV) data of substituted vs. unsubstituted analogs to quantify electronic effects .
Advanced Applications: Photocatalysis and Energy Transfer
Q: What methodologies assess the compound’s potential in light-driven applications? A:
- Transient absorption spectroscopy : Measures excited-state lifetimes (e.g., triplet-state Ru-porphyrins for singlet oxygen generation) .
- Electrochemical impedance spectroscopy (EIS) : Evaluates charge transfer efficiency in dye-sensitized solar cells .
- Catalytic turnover tests : Use substrates like thioanisole for photocatalytic sulfoxidation, monitoring conversion via GC-MS .
Table 2: Key Photophysical Parameters
| Property | Value Range | Technique | Ref. |
|---|---|---|---|
| Triplet-state lifetime (τ) | 10–100 µs | Transient absorption | |
| Quantum yield (ΦΔ) | 0.4–0.7 | Singlet oxygen trapping |
Handling Data Contradictions in Acid-Base Studies
Q: How can conflicting pKa values for porphyrin macrocycles be reconciled? A: Variations arise from solvent polarity, counterion effects, and measurement techniques (e.g., potentiometry vs. spectrophotometry). Resolution Strategy :
Standardize conditions : Use anhydrous THF or DMF to minimize solvent interference .
Control counterions : Replace Cl⁻ with non-coordinating ions (e.g., PF₆⁻) to isolate macrocycle acidity .
Cross-validate : Compare UV-Vis titration isosbestic points with NMR protonation shifts .
Safety and Hazard Mitigation
Q: What are critical safety protocols for handling ruthenium-porphyrin complexes? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
